{4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone
CAS No.:
Cat. No.: VC14861887
Molecular Formula: C16H12FN3OS
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12FN3OS |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | [4-amino-2-(3-fluoroanilino)-1,3-thiazol-5-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C16H12FN3OS/c17-11-7-4-8-12(9-11)19-16-20-15(18)14(22-16)13(21)10-5-2-1-3-6-10/h1-9H,18H2,(H,19,20) |
| Standard InChI Key | CGDCHWZCEONCMK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC(=CC=C3)F)N |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
{4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone features a central thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at positions 2, 4, and 5. Key structural elements include:
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Position 2: A 3-fluorophenylamino group (-NH-C₆H₄F-3).
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Position 4: An amino group (-NH₂).
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Position 5: A benzoyl moiety (-C(O)C₆H₅).
The compound’s IUPAC name, [4-amino-2-(3-fluoroanilino)-1,3-thiazol-5-yl]-phenylmethanone, reflects this substitution pattern. Its InChIKey (CGDCHWZCEONCMK-UHFFFAOYSA-N) and SMILES string (C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)N)C3=CC(=CC=C3)F) provide unambiguous identifiers for computational and experimental studies.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂FN₃OS |
| Molecular Weight | 313.4 g/mol |
| logP (Partition Coefficient) | 2.21 (predicted) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 96.5 Ų |
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is typically synthesized via Hantzsch thiazole synthesis, a condensation reaction between thiourea derivatives and α-halo ketones . For {4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone, the pathway involves:
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Formation of N-(3-fluorophenyl)thiourea: Reaction of 3-fluoroaniline with thiophosgene.
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Cyclization with α-bromobenzoylacetone: The thiourea reacts with α-bromo ketones under basic conditions (e.g., sodium acetate) to form the thiazole ring .
Optimized conditions (e.g., aqueous sodium carbonate at 90–100°C) yield the product in ~65% purity, requiring chromatographic purification .
Table 2: Reaction Conditions for Thiazole Formation
| Parameter | Optimal Value |
|---|---|
| Solvent | Water/Ethanol (1:1) |
| Base | Sodium Carbonate |
| Temperature | 90–100°C |
| Reaction Time | 5–7 hours |
| Catalyst | Glycine (5 mol%) |
Reactivity and Functionalization
The amino group at position 4 and the fluorophenyl moiety offer sites for further derivatization:
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Amino Group: Undergoes acylation or alkylation to produce prodrugs.
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Fluorophenyl Ring: Participates in Suzuki-Miyaura cross-coupling for biaryl synthesis .
Agricultural Applications
Plant Growth Regulation
The PMC study highlights that thiazole-amino acid conjugates like 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid increase rapeseed (Brassica napus) yield by 18–22% and oil content by 7–9% . While untested on {4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone, its structural similarity suggests potential as a biostimulant.
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Low yields (≤65%) necessitate improved catalysts.
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Pharmacokinetic Data: Absence of ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.
Proposed research priorities:
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the fluorophenyl and benzoyl groups.
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In Vivo Testing: Evaluate efficacy in animal models of infection/cancer.
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Formulation Development: Nanoencapsulation to enhance bioavailability.
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